(R)-1-(pyrimidin-5-yl)ethanol
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Overview
Description
®-1-(pyrimidin-5-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrimidin-5-yl)ethanol typically involves the reduction of pyrimidin-5-yl ketones using chiral reducing agents. One common method is the asymmetric reduction of pyrimidin-5-yl ketones using chiral catalysts such as oxazaborolidine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired chiral alcohol with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyrimidin-5-yl)ethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of various organic compounds .
Chemical Reactions Analysis
Types of Reactions
®-1-(pyrimidin-5-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidin-5-yl ketone or pyrimidin-5-yl aldehyde.
Reduction: Pyrimidin-5-yl ethane.
Substitution: Pyrimidin-5-yl halides or pyrimidin-5-yl amines.
Scientific Research Applications
®-1-(pyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(pyrimidin-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(pyrimidin-5-yl)ethanol: The enantiomer of ®-1-(pyrimidin-5-yl)ethanol, which may have different biological activity and properties.
Pyrimidin-5-yl methanol: A similar compound with a methanol moiety instead of ethanol.
Pyrimidin-5-yl ethane: The fully reduced form of ®-1-(pyrimidin-5-yl)ethanol.
Uniqueness
®-1-(pyrimidin-5-yl)ethanol is unique due to its chiral nature and the presence of the pyrimidine ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral drug development. Its ability to form specific interactions with biological targets also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R)-1-pyrimidin-5-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBKMPNNYVQNRE-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CN=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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